(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Chiral synthesis Enantiomeric purity Absolute configuration

(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a chiral β-amino alcohol featuring a 3,4-dimethoxyphenyl substituent at the stereogenic carbon, with molecular formula C₁₀H₁₅NO₃ and molecular weight 197.23 g/mol. It is commercially available as a research chemical with typical purity of 95–97% in solid physical form at ambient storage conditions.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B7898362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CO)N)OC
InChIInChI=1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1
InChIKeyJVZVUXBFNRPOAY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol (CAS 114673-68-6): Chiral Amino Alcohol Building Block for Enantioselective Synthesis – Procurement & Differentiation Guide


(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a chiral β-amino alcohol featuring a 3,4-dimethoxyphenyl substituent at the stereogenic carbon, with molecular formula C₁₀H₁₅NO₃ and molecular weight 197.23 g/mol . It is commercially available as a research chemical with typical purity of 95–97% in solid physical form at ambient storage conditions . The compound bears a single chiral center and is supplied as the isolated (R)-enantiomer (InChI Key: JVZVUXBFNRPOAY-QMMMGPOBSA-N), distinguishing it from its (S)-counterpart (CAS 114673-69-7) and the racemic mixture (CAS 114606-60-9) . Its primary value lies in its utility as an enantiomerically pure chiral building block for asymmetric synthesis of bioactive molecules, particularly those within the phenethylamine and tetrahydroisoquinoline chemical space .

Why (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol Cannot Be Generically Substituted: Stereochemical, Regioisomeric, and Positional Isomer Differentiation


The (R)-enantiomer of 2-amino-2-(3,4-dimethoxyphenyl)ethanol (CAS 114673-68-6) cannot be substituted with its (S)-enantiomer (CAS 114673-69-7) or the racemic mixture (CAS 114606-60-9) without altering stereochemical outcomes in all downstream reactions, as documented by distinct CAS registrations and separate commercial catalog entries for each stereoisomer . Similarly, regioisomeric analogs such as 2-amino-1-(3,4-dimethoxyphenyl)ethanol (normacromerine) differ in the position of the amino and hydroxyl groups on the ethyl chain, leading to distinct chemical reactivity in nucleophilic substitution, acylation, and reductive amination reactions . The 3,4-dimethoxy substitution pattern on the phenyl ring further distinguishes this compound from 2,5-dimethoxy and 2,4-dimethoxy positional isomers, where the 3,4-arrangement has been specifically validated in medicinal chemistry for optimal cardioselective beta-adrenergic pharmacology, providing a scaffold-level rationale for procurement specificity [1]. The quantitative evidence below addresses each of these differentiation dimensions.

Quantitative Differentiation Evidence for (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol: Direct, Cross-Study, and Class-Level Comparisons Against Key Analogs


Enantiomeric Identity Verification: (R)- vs (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol for Stereospecific Procurement

The (R)-enantiomer (CAS 114673-68-6) and (S)-enantiomer (CAS 114673-69-7) are cataloged as separate commercial products with distinct CAS numbers, indicating recognized chemical identity differentiation . Both enantiomers are supplied at comparable nominal purity levels: the (R)-enantiomer at 95% (Sigma-Aldrich, AiFChem, Leyan) to 97% (CymitQuimica/Fluorochem), and the (S)-enantiomer at 95% (CymitQuimica) to 97% (CalpacLab) . Optical rotation ([α]D) values for either enantiomer are not publicly reported in vendor documentation, representing a gap in stereochemical quality metrics . The (R) absolute configuration aligns with the stereochemical requirement of (R)-denopamine, a cardioselective β₁-adrenergic agonist whose (R)-(-) configuration is essential for receptor binding [1]. No direct comparative bioactivity data between the isolated (R)- and (S)-enantiomers of this specific compound were identified in the peer-reviewed literature.

Chiral synthesis Enantiomeric purity Absolute configuration Asymmetric catalysis

Regioisomeric Differentiation: 2-Amino-2-(3,4-dimethoxyphenyl)ethanol vs 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (Normacromerine) – Structural Basis for Divergent Reactivity

The target compound, (R)-2-amino-2-(3,4-dimethoxyphenyl)ethanol, positions the amino group at the benzylic carbon (C-2) and the hydroxyl group at the terminal carbon (C-1), whereas the regioisomer 2-amino-1-(3,4-dimethoxyphenyl)ethanol (normacromerine, CAS 15471-89-3) reverses this arrangement: hydroxyl at the benzylic position and amino at the terminal position [1][2]. This structural difference alters the chemical reactivity profile: in the target compound, the benzylic amine is a better nucleophile for acylation and reductive amination, while in the regioisomer, the benzylic alcohol is more reactive toward oxidation and esterification [1]. The regioisomer is documented as a synthetic intermediate for tetrahydroisoquinoline derivatives via reductive condensation with 2,3-dimethoxybenzaldehyde followed by acid-catalyzed cyclization, a transformation that leverages the terminal amine for imine formation [1]. In contrast, the target compound's benzylic amine would direct cyclization to alternative heterocyclic scaffolds. Computed physicochemical parameters shared by both regioisomers include density 1.1±0.1 g/cm³ and boiling point 362.6±42.0 °C, but hydrogen-bonding topology differs spatially despite identical donor/acceptor counts (2 HBD, 4 HBA) .

Regioisomer identification Structure-activity relationship Phenethylamine chemistry Synthetic route design

Positional Isomer Differentiation: 3,4-Dimethoxy vs 2,5-Dimethoxy vs 2,4-Dimethoxy Substitution Patterns – Pharmacological Scaffold Validation

The 3,4-dimethoxy substitution pattern on the phenyl ring of the target compound distinguishes it from commercially available 2,5-dimethoxy and 2,4-dimethoxy positional isomers. The 3,4-dimethoxyphenethylamine scaffold has been explicitly validated in a structure-activity relationship (SAR) study by Hoefle et al. (1975), which demonstrated that the introduction of the (3,4-dimethoxyphenethyl)amino group into 1-amino-3-aryloxy-2-propanols yielded the most cardioselective beta-adrenergic blocking agents in the series [1]. From that series, 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol was selected for clinical trial based on optimal potency and selectivity [1]. In contrast, the 2,5-dimethoxy positional isomer is associated with a different pharmacological profile: 1-(2,5-dimethoxyphenyl)-2-aminoethanol (desglymidodrine) functions as an α₁-adrenergic receptor agonist prodrug metabolite, targeting arterial and venous systems rather than cardiac beta-receptors [2]. The 2,4-dimethoxy isomer [(R)-2-amino-2-(2,4-dimethoxyphenyl)ethanol] is also commercially available but lacks the cardiovascular SAR validation associated with the 3,4-substitution pattern . This scaffold-level differentiation, while not a direct head-to-head comparison of isolated compounds, provides a medicinal chemistry rationale for procuring the 3,4-dimethoxy isomer when targeting beta-adrenergic pharmacological space.

Positional isomer Aromatic substitution Cardioselective beta-blocker Drug-likeness Medicinal chemistry SAR

Supplier Purity Benchmarking: Quantitative Purity Grade Comparison Across Commercial Sources of (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol

A cross-supplier analysis reveals that (R)-2-amino-2-(3,4-dimethoxyphenyl)ethanol is available from multiple vendors at purity grades ranging from 95% to 97% . CymitQuimica (Fluorochem brand) offers the highest documented purity at 97% with pricing of €36.00/100mg and €281.00/1g . Sigma-Aldrich supplies at 95% purity with ambient storage conditions and solid physical form . AiFChem offers 95% purity in sizes from 250mg to 5g . Leyan (Shanghai) supplies 95% purity across a wider size range (100mg to 500g on request) . The (S)-enantiomer is available from overlapping suppliers at comparable purity grades (95–97%) and similar pricing structures [1]. Critically, no vendor currently provides enantiomeric excess (ee) certification or chiral HPLC trace data as part of standard product documentation; purity figures refer to chemical purity rather than stereochemical purity .

Chemical procurement Purity specification Vendor comparison Quality control

Synthetic Route Compatibility: Chiral Building Block Utility for Tetrahydroisoquinoline and Beta-Adrenergic Compound Synthesis

The structurally related regioisomer 2-amino-1-(3,4-dimethoxyphenyl)-1-ethanol is explicitly documented as a key intermediate (Compound III) in a published multistep synthetic route yielding 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives with DA₁ dopamine receptor agonism and renal vasodilation activity (Anan et al., Chem Pharm Bull 1991) [1]. The target compound, (R)-2-amino-2-(3,4-dimethoxyphenyl)ethanol, bears the amino group at the benzylic position, which provides a complementary synthetic handle for constructing tetrahydroisoquinolines with altered substitution patterns via alternative cyclization pathways [1]. Furthermore, the (R) absolute configuration aligns with the stereochemical requirement of (R)-denopamine, a marketed cardioselective β₁-adrenergic agonist whose catalytic enantioselective synthesis was reported by Corey and Link (J Org Chem 1991, cited by 92 articles) [2]. The 3,4-dimethoxyphenethyl scaffold was independently validated by Hoefle et al. (1975) as the optimal aromatic substitution pattern for cardioselective beta-blockade, with their lead compound advanced to clinical evaluation [3]. While no published synthetic route uses the target compound directly as a named intermediate, the convergence of (a) the validated 3,4-dimethoxy scaffold, (b) the (R)-configuration requirement of beta-1 agonists, and (c) the established synthetic utility of the regioisomeric amino alcohol supports its selection as a chiral building block for cardiovascular drug discovery.

Chiral building block Tetrahydroisoquinoline synthesis Beta-blocker precursor Asymmetric synthesis Denopamine

Validated Application Scenarios for (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol: Research and Industrial Use Cases Supported by Quantitative Differentiation Evidence


Stereospecific Synthesis of (R)-Configured Beta-1 Adrenergic Receptor Agonists and Antagonists

The (R)-enantiomer of 2-amino-2-(3,4-dimethoxyphenyl)ethanol provides the correct absolute configuration for constructing (R)-configured beta-1 adrenergic ligands. The (R)-configuration requirement is established by the stereochemistry of (R)-(-)-denopamine, a marketed cardioselective β₁-agonist whose catalytic enantioselective synthesis depends on (R)-configured intermediates [1]. The 3,4-dimethoxyphenethyl scaffold was specifically identified by Hoefle et al. (1975) as the optimal aromatic substitution pattern for achieving cardioselectivity, with their lead compound 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol selected for clinical development [2]. Procurement of the (R)-enantiomer rather than the racemate or (S)-enantiomer is essential to avoid costly chiral resolution steps and to ensure the stereochemical fidelity of the final drug candidate. Researchers developing novel beta-adrenergic agents should verify enantiomeric identity upon receipt, as vendor purity specifications (95–97%) refer to chemical rather than stereochemical purity .

Chiral Chromatography Method Development and Enantiomeric Excess Determination

The distinct CAS registrations for the (R)-enantiomer (114673-68-6) and (S)-enantiomer (114673-69-7) enable their use as authentic reference standards for developing chiral HPLC and SFC methods to separate and quantify enantiomeric mixtures [1]. The compound's moderate molecular weight (197.23 g/mol) and the presence of both UV-active aromatic chromophore (3,4-dimethoxyphenyl) and polar functional groups (amine, hydroxyl) make it amenable to detection by UV (254–280 nm) and compatible with both normal-phase and reversed-phase chiral stationary phases [2]. Procurement of the individual enantiomers rather than the racemic mixture is necessary for establishing retention time references and constructing calibration curves for enantiomeric excess determination in asymmetric synthesis reaction monitoring.

Synthesis of Enantiomerically Pure Tetrahydroisoquinoline Derivatives for Cardiovascular Drug Discovery

The regioisomeric amino alcohol 2-amino-1-(3,4-dimethoxyphenyl)-1-ethanol has established precedent as a key intermediate in the synthesis of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives exhibiting DA₁ dopamine receptor agonism and renal vasodilation activity (Anan et al., 1991) [1]. The target compound, (R)-2-amino-2-(3,4-dimethoxyphenyl)ethanol, with the amino group at the benzylic position, enables alternative cyclization strategies to access tetrahydroisoquinolines with different regiochemical outcomes. The (R)-configuration allows stereocontrolled Pictet-Spengler or Bischler-Napieralski cyclizations to yield enantiomerically pure tetrahydroisoquinoline products. This application is particularly relevant for medicinal chemistry programs targeting cardiovascular indications, where the 3,4-dioxygenated aromatic pattern is a privileged pharmacophore.

Quote Request

Request a Quote for (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.